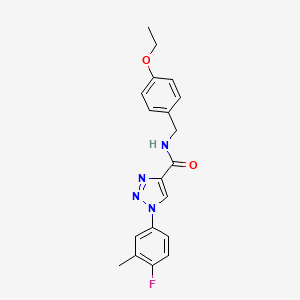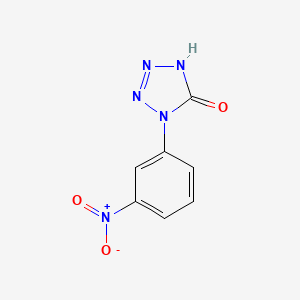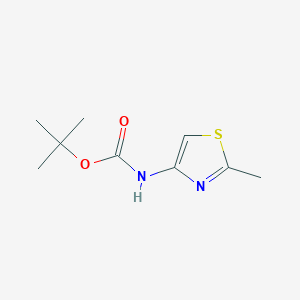![molecular formula C18H19ClN2O3 B2776084 methyl 3-methyl-4-[N-(propan-2-yl)6-chloropyridine-3-amido]benzoate CAS No. 1333612-89-7](/img/structure/B2776084.png)
methyl 3-methyl-4-[N-(propan-2-yl)6-chloropyridine-3-amido]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-methyl-4-[N-(propan-2-yl)6-chloropyridine-3-amido]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the benzoate ester family, which has been widely studied for their biological activities.
Mecanismo De Acción
The exact mechanism of action of methyl 3-methyl-4-[N-(propan-2-yl)6-chloropyridine-3-amido]benzoate is not fully understood, but it is believed to involve the inhibition of various pro-inflammatory and pro-cancer signaling pathways. It has been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammation and cancer, as well as the MAPK and PI3K/Akt signaling pathways.
Biochemical and physiological effects:
Methyl 3-methyl-4-[N-(propan-2-yl)6-chloropyridine-3-amido]benzoate has been shown to exhibit significant anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, it has been shown to have antioxidant and neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using methyl 3-methyl-4-[N-(propan-2-yl)6-chloropyridine-3-amido]benzoate in lab experiments include its relatively easy synthesis method, high yield and purity, and its potential therapeutic applications in various diseases. However, there are some limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of methyl 3-methyl-4-[N-(propan-2-yl)6-chloropyridine-3-amido]benzoate. One area of research is the development of more potent and selective analogs of the compound for use in the treatment of specific diseases. Another area of research is the investigation of its potential use in combination with other drugs or therapies for enhanced efficacy. Furthermore, the development of new drug delivery systems for the compound may also be explored to improve its bioavailability and reduce potential side effects.
Métodos De Síntesis
The synthesis of methyl 3-methyl-4-[N-(propan-2-yl)6-chloropyridine-3-amido]benzoate involves the reaction of 6-chloro-3-pyridinecarboxylic acid with isopropylamine to form the amide intermediate. The intermediate is then reacted with 3-methyl-4-hydroxybenzoic acid in the presence of methanesulfonic acid to yield the final product. The synthesis method is relatively straightforward and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
Methyl 3-methyl-4-[N-(propan-2-yl)6-chloropyridine-3-amido]benzoate has been studied for its potential therapeutic applications in various diseases. In particular, it has been shown to exhibit significant anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been studied for its potential use in cancer therapy, as it has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
methyl 4-[(6-chloropyridine-3-carbonyl)-propan-2-ylamino]-3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-11(2)21(17(22)14-6-8-16(19)20-10-14)15-7-5-13(9-12(15)3)18(23)24-4/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCNXQFPSJWEAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)N(C(C)C)C(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-methyl-4-[N-(propan-2-yl)6-chloropyridine-3-amido]benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B2776004.png)
![2-(3-benzyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(2-ethylphenyl)acetamide](/img/structure/B2776009.png)
![3-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2776010.png)
![8-(3-chloro-4-methoxyphenyl)-3-cinnamyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2776012.png)
![2-(4-ethoxyphenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2776013.png)
![Ethyl 1-{3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate](/img/structure/B2776014.png)


![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2776019.png)
![3-[(2,5-Difluorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2776020.png)


![2-(2-fluorophenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2776024.png)